molecular formula C10H10N4O2S B2500791 2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic Acid CAS No. 912900-11-9

2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic Acid

Cat. No.: B2500791
CAS No.: 912900-11-9
M. Wt: 250.28
InChI Key: SEXNJZHDTHLLPM-UHFFFAOYSA-N
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Description

2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic acid is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic acid typically involves the reaction of 1-phenyltetrazole with a suitable acetic acid derivative. One common method is the reaction of 1-phenyltetrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches such as the use of water as a solvent and mild reaction conditions are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids and interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyltetrazole: A precursor in the synthesis of 2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic acid.

    5-Phenyltetrazole: Another tetrazole derivative with similar chemical properties.

    Tetrazole: The parent compound of the tetrazole family.

Uniqueness

This compound is unique due to the presence of both the tetrazole ring and the sulfanylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c15-10(16)7-17-6-9-11-12-13-14(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXNJZHDTHLLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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